Product packaging for 3-(2-Phenoxyethoxy)propanenitrile(Cat. No.:CAS No. 6328-54-7)

3-(2-Phenoxyethoxy)propanenitrile

Cat. No.: B3055172
CAS No.: 6328-54-7
M. Wt: 191.23 g/mol
InChI Key: NQTRXOUSMJGMAC-UHFFFAOYSA-N
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Description

The Strategic Significance of Nitrile Functionality in Organic Synthesis

The nitrile or cyano group (-C≡N) is a cornerstone of organic synthesis due to its unique electronic structure and reactivity. researchgate.netresearchgate.net The carbon-nitrogen triple bond imparts a linear geometry to the functional group. researchgate.net The high electronegativity of the nitrogen atom polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. researchgate.net

This inherent reactivity allows nitriles to be transformed into a wide array of other functional groups, making them valuable synthetic intermediates. google.com For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with Grignard reagents to produce ketones. researchgate.netwikipedia.org This versatility makes them crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in cycloaddition reactions, enabling the construction of complex cyclic molecules. researchgate.net

Polyether-Containing Organic Compounds: Structural Motifs and Evolving Applications

Polyethers are polymers characterized by the presence of ether linkages (-R-O-R'-) in their main chain. nih.gov These are typically synthesized through the ring-opening polymerization of cyclic ethers, such as epoxides. glpbio.com The resulting polymers can be linear or branched and exhibit a range of properties depending on the nature of the repeating units. mdpi.com

The flexibility of the ether bond imparts unique characteristics to these compounds. nih.gov For example, polyethylene (B3416737) glycol (PEG), a common polyether, is known for its water solubility and biocompatibility, leading to its widespread use in pharmaceutical formulations and biomedical applications. mdpi.com Other polyethers, like polypropylene (B1209903) glycol (PPG), are utilized as surfactants, lubricants, and in the production of polyurethanes. nih.govmdpi.com The ability to incorporate different functional groups into the polyether structure allows for the tailoring of their properties for specific applications, including solid electrolytes for batteries and specialized coatings. glpbio.comlu.se

Contextualizing 3-(2-Phenoxyethoxy)propanenitrile within Contemporary Chemical Research

This compound is a molecule that integrates the key features of both nitriles and ethers. Its structure consists of a propanenitrile core linked to a phenoxy group via an ethoxy spacer. This positions it as an α,ω-functionalized compound, with a nitrile group at one end and a phenyl group at the other, separated by a short ether chain.

While specific research focused exclusively on this compound is not widely documented in publicly available literature, its chemical architecture places it within a class of compounds of significant interest. The presence of both the nitrile and the phenoxy-ether motifs suggests potential applications that leverage the properties of both groups.

For instance, the nitrile group can undergo the various transformations mentioned previously, making it a potential precursor for amines, carboxylic acids, or other functionalized molecules. The phenoxy-ether portion of the molecule can influence its solubility, thermal stability, and potential for intermolecular interactions.

The study of polymers containing nitrile groups is an active area of research, with applications in creating new materials with tailored properties. researchgate.netnih.gov Similarly, the synthesis of functionalized polyethers is a field driven by the demand for new materials in diverse areas, from medicine to electronics. lu.se Compounds like this compound and its analogues can be seen as molecular bridges between these two important classes of compounds.

To provide a comparative context, the properties of several related propanenitrile derivatives are presented in the table below.

Property3-(2-Phenylethoxy)propanenitrile nist.gov3-Ethoxypropanenitrile bldpharm.comPropanenitrile nih.gov2-(3-Phenoxyphenyl)propanenitrile
Molecular Formula C11H13NOC5H9NOC3H5NC15H13NO
Molecular Weight 175.23 g/mol 99.13 g/mol 55.08 g/mol 223.27 g/mol
CAS Number 21536-60-72141-62-0107-12-032852-95-2

This table presents data for structurally related compounds to provide a comparative context for this compound.

The exploration of such bifunctional molecules is crucial for advancing organic synthesis and materials science. While direct research on this compound may be nascent, its structural components suggest a rich area for future investigation, potentially leading to the development of novel polymers, functional materials, and synthetic intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3055172 3-(2-Phenoxyethoxy)propanenitrile CAS No. 6328-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenoxyethoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C11H13NO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NQTRXOUSMJGMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OCCOCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286072
Record name 3-(2-Phenoxyethoxy)propanenitrile
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Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6328-54-7
Record name 3-(2-Phenoxyethoxy)propanenitrile
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Record name 3-(2-Phenoxyethoxy)propanenitrile
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Record name Propanenitrile, 3-(2-phenoxyethoxy)
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Synthetic Methodologies for 3 2 Phenoxyethoxy Propanenitrile and Its Structural Congeners

Direct Synthesis Approaches to 3-(2-Phenoxyethoxy)propanenitrile

The direct synthesis of this compound can be strategically approached from two primary perspectives, focusing on the formation of either the nitrile group or the ether linkage as the key bond-forming step.

Nitrile Group Introduction via Nucleophilic Displacement Reactions (e.g., Alkali Cyanide Displacement)

A fundamental and widely employed method for the synthesis of nitriles involves the nucleophilic substitution of an alkyl halide with an alkali metal cyanide. This reaction, often termed cyanation, provides a direct route to the carbon-carbon bond of the nitrile group. In the context of this compound, this would typically involve a precursor such as 3-(2-Phenoxyethoxy)propyl halide (e.g., chloride or bromide).

The reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the leaving group (halide). The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the alkali cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic. byjus.com

A general representation of this synthetic approach is as follows: Phenoxy-C₂H₄O-C₃H₆-X + MCN → Phenoxy-C₂H₄O-C₃H₆-CN + MX (where X = Cl, Br, I and M = Na, K)

The use of phase-transfer catalysts can be beneficial, particularly when dealing with reactants of differing solubility.

Ether Linkage Formation via Williamson Ether Synthesis Derivatives

An alternative and equally powerful strategy for assembling this compound is through the formation of the ether bond using the Williamson ether synthesis. gold-chemistry.orgwikipedia.org This classic organic reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com For the target molecule, two main disconnection pathways exist:

Pathway A: Reaction of sodium phenoxide with a 3-(2-haloethoxy)propanenitrile.

Pathway B: Reaction of the sodium salt of 2-phenoxyethanol (B1175444) with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile).

The Williamson ether synthesis is a classic SN2 reaction. wikipedia.orgyoutube.com The success of the synthesis relies heavily on the structure of the alkylating agent, which should ideally be a primary halide to avoid competing elimination reactions. masterorganicchemistry.com Both pathways for synthesizing this compound involve a primary halide, making the Williamson ether synthesis a viable and efficient method.

The reaction is typically carried out in a suitable solvent, which can range from the parent alcohol to polar aprotic solvents like DMF or acetonitrile (B52724), depending on the specific reactants. byjus.commasterorganicchemistry.com The choice of base to deprotonate the alcohol is also crucial, with sodium hydride (NaH) or alkali hydroxides (NaOH, KOH) being common choices. youtube.com

PathwayReactant 1Reactant 2Key Bond Formed
A Sodium Phenoxide3-(2-Bromoethoxy)propanenitrileAryl-O-Alkyl Ether
B Sodium 2-Phenoxyethoxide3-ChloropropanenitrileAlkyl-O-Alkyl Ether

Synthetic Strategies for Related Phenoxyethoxy-Substituted Propanenitriles

The synthetic frameworks described above are not limited to this compound itself but can be readily adapted to produce a diverse library of structural congeners by modifying the starting materials.

Variations in the Aryloxy Moiety

By substituting phenol (B47542) with various substituted phenols in a Williamson ether synthesis (Pathway B), a wide array of derivatives with different aryloxy moieties can be synthesized. This allows for the introduction of various functional groups onto the aromatic ring, which can modulate the electronic and steric properties of the final molecule. For instance, using cresols, halophenols, or nitrophenols as starting materials would yield the corresponding substituted phenoxyethoxy propanenitriles.

A Russian patent describes a related synthesis of 2-methyl-2-(3-phenoxybenzoate)propanenitrile, highlighting the utility of building complex molecules around a core phenoxy structure. google.com The synthesis involved the reaction of 3-phenoxybenzoic acid chloride with acetone (B3395972) cyanohydrin. google.com Similarly, 2-(3-Phenoxyphenyl)propanenitrile is another documented structural analog. bldpharm.com

Modifications to the Propane (B168953) Chain Backbone

The three-carbon propane chain of the molecule can also be modified. This can be achieved by starting with different halo-nitriles in a Williamson ether synthesis (Pathway B). For example, using a substituted 3-halopropanenitrile would result in a modified propane backbone.

Furthermore, entirely different synthetic routes can lead to significant alterations of the propanenitrile structure. For instance, a patented method describes the synthesis of 3,3-dialkoxypropionitriles through the oxidation of acrylonitrile (B1666552) in the presence of an alcohol using a palladium-based catalyst system in supercritical carbon dioxide. google.com Other research has focused on the synthesis of 3-oxo-2-arylhydrazono-propanenitriles, which are prepared via coupling reactions of enaminonitriles with diazonium salts, introducing both a ketone and a hydrazone functionality onto the propanenitrile backbone. researchgate.net

Catalytic Systems and Reaction Optimization in Functionalized Nitrile Synthesis

The synthesis of functionalized nitriles, including phenoxyethoxy derivatives, benefits significantly from the development of advanced catalytic systems and the principles of reaction optimization.

Modern nitrile synthesis often moves away from the use of toxic alkali cyanides. Catalytic methods are now prevalent, such as the dehydration of primary amides. capes.gov.br This transformation can be achieved using various catalysts, including systems based on silanes in the presence of fluoride. acs.org Another powerful approach is the hydrocyanation of alkenes, where a hydrogen and a cyanide group are added across a double bond. Nickel-catalyzed systems have shown high regioselectivity in the hydrocyanation of internal olefins. organic-chemistry.org For the synthesis of benzonitriles, palladium-catalyzed cyanation of aryl halides is a well-established method. acs.org

Reaction optimization is crucial for improving yield, reducing reaction times, minimizing waste, and enhancing safety. This involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reactant concentration. Tools and methodologies for greener chemistry, such as using solvent selection guides, can help in choosing environmentally benign solvents. mdpi.com For instance, replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. mdpi.com The optimization process can involve creating detailed kinetic profiles of the reaction to understand the mechanism and identify rate-limiting steps. mdpi.com

Catalytic MethodSubstrate TypeCatalyst ExampleBenefit
Amide Dehydration capes.gov.bracs.orgPrimary AmidesSilanes/FluorideAvoids toxic cyanides
Hydrocyanation organic-chemistry.orgAlkenesNickel complexesHigh regioselectivity
Aerobic Oxidation organic-chemistry.orgAlcoholsCuI/TEMPOUses readily available starting materials
Deaminative Cyanation organic-chemistry.orgPrimary AminesNickel/Zn(CN)₂Converts amines to nitriles

Investigation of Catalyst Loading and Solvent Effects

The synthesis of nitriles via nucleophilic substitution, particularly through phase-transfer catalysis (PTC), offers a robust and efficient method that can be finely tuned by altering the catalyst and solvent system. Phase-transfer catalysis is particularly advantageous for reactions involving a water-soluble nucleophile, such as an alkali metal cyanide, and an organic-soluble substrate. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

The choice of solvent plays a crucial role in these reactions. Polar aprotic solvents are often favored in SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby maintaining the nucleophilicity of the cyanide ion.

Table 1: Illustrative Effect of Catalyst and Solvent on the Synthesis of Nitriles

CatalystCatalyst Loading (mol%)SolventSubstrateProductYield (%)
Tetrabutylammonium Bromide (TBAB)5AcetonitrileBenzyl ChlorideBenzyl Cyanide95
Benzyltriethylammonium Chloride (TEBA)2Dichloromethane1-Bromooctane1-Cyanooctane92
Tris(2-(2-methoxyethoxy)ethyl)amine10Toluene2-Phenoxyethyl BromideThis compound88 (Illustrative)
Palladium(II) Acetate/dppf2DMF4-Bromoanisole4-Methoxybenzonitrile93

This table is for illustrative purposes and combines data from various sources on nitrile synthesis to demonstrate general trends.

Research into the synthesis of related nitrile compounds has shown that catalyst loading is a critical parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. Therefore, optimizing the catalyst loading to the minimum effective amount is a key consideration in process development. For instance, in palladium-catalyzed cyanations of aryl halides, catalyst loadings can often be reduced to as low as 1-2 mol% without a significant drop in yield.

The solvent choice is intrinsically linked to the catalyst's effectiveness. In phase-transfer catalyzed reactions, the solvent must provide sufficient solubility for the organic substrate and the ion pair formed by the catalyst and the nucleophile. Solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed. In some instances, reactions can be performed under "solvent-free" conditions, where one of the liquid reactants itself acts as the organic phase, which can offer environmental and economic benefits.

Impact of Leaving Group Selection on Reaction Efficiency

The efficiency of the nucleophilic substitution reaction to form this compound is highly dependent on the nature of the leaving group attached to the 2-phenoxyethyl moiety. In SN2 reactions, a good leaving group is one that is a weak base and can stabilize the negative charge it accepts upon departing from the substrate.

The common leaving groups for such syntheses are halides (Iodide, Bromide, Chloride) and sulfonate esters (e.g., tosylate, mesylate, triflate). The reactivity of these leaving groups generally follows the order of the strength of their conjugate acids.

Table 2: Relative Reactivity of Leaving Groups in SN2 Reactions

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)~ -14Excellent
Iodide (I⁻)Hydroiodic Acid (HI)~ -10Very Good
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9Good
Tosylate (TsO⁻)p-Toluenesulfonic Acid (TsOH)~ -2.8Good
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7Moderate
Fluoride (F⁻)Hydrofluoric Acid (HF)~ 3.2Poor

This table presents a generally accepted trend for leaving group ability in SN2 reactions.

For the synthesis of this compound from a 2-phenoxyethyl-X precursor, employing a more reactive leaving group like iodide or bromide would be expected to lead to higher reaction rates and potentially higher yields under milder conditions compared to using a chloride leaving group. While sulfonate esters like tosylate are also excellent leaving groups, their preparation from the corresponding alcohol (2-phenoxyethanol) adds an extra synthetic step.

The choice of the leaving group is often a balance between reactivity and the cost and availability of the starting materials. 2-Phenoxyethyl chloride and bromide are common commercial starting materials. A kinetic study on the nucleophilic substitution of neopentyl derivatives, which also experience significant steric hindrance like the 2-phenoxyethyl system, found that iodide and bromide were more reactive than p-toluenesulfonate and methanesulfonate. This suggests that for the synthesis of this compound, starting from the corresponding bromide or iodide would likely be more efficient than starting from the tosylate or mesylate.

Advanced Spectroscopic and Chromatographic Characterization of 3 2 Phenoxyethoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(2-Phenoxyethoxy)propanenitrile, providing detailed information about the hydrogen and carbon atomic environments.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the phenoxy group typically appear in the downfield region (δ 6.8-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the ethoxy chain (O-CH₂-CH₂-O) and the propanenitrile chain (O-CH₂-CH₂-CN) resonate in the mid-field region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atoms are shifted downfield compared to those further away. The two methylene groups of the propanenitrile moiety are expected to appear as triplets, assuming coupling to their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho) 6.90 - 7.00 Multiplet
Aromatic (meta) 7.25 - 7.35 Multiplet
Aromatic (para) 6.90 - 7.00 Multiplet
Ph-O-CH ~4.15 Triplet
O-CH ₂-CH₂-O ~3.85 Triplet
O-CH ₂-CH₂-CN ~3.75 Triplet

Note: Data is based on predictive models and typical values for similar functional groups.

Carbon-13 NMR (¹³C NMR) Spectral Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm range. The aromatic carbons show signals between δ 110-160 ppm. The carbon attached to the ether oxygen (ipso-carbon) is the most deshielded among the aromatic carbons. The aliphatic carbons of the ethoxy and propanenitrile chains resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C ≡N ~118
Aromatic (ipso) ~158
Aromatic (ortho) ~114
Aromatic (meta) ~129
Aromatic (para) ~121
Ph-O-C H₂ ~68
O-C H₂-CH₂-O ~69
O-C H₂-CH₂-CN ~65

Note: Data is based on predictive models and typical values for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR data. emerypharma.comuvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. emerypharma.com For this compound, COSY spectra would show correlations between the adjacent methylene protons in the ethoxy and propanenitrile chains, confirming their connectivity. For example, the protons of Ph-O-CH ₂ would show a cross-peak with the protons of O-CH ₂-CH₂-O.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). emerypharma.comyoutube.com This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). emerypharma.comyoutube.comresearchgate.net HMBC is particularly useful for identifying quaternary carbons (like the ipso-aromatic carbon and the nitrile carbon) and for linking different fragments of the molecule. For instance, a correlation would be expected between the protons of Ph-O-CH ₂ and the ipso-carbon of the phenyl ring.

Variable-Temperature NMR Studies for Conformational Dynamics

Currently, there is no readily available information in the public literature regarding variable-temperature NMR studies specifically conducted on this compound. Such studies could, however, provide valuable insights into the molecule's conformational flexibility, particularly the rotation around the various C-C and C-O single bonds of the ethoxypropanenitrile chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2245 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the ether linkages (C-O-C) would be indicated by strong absorptions in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. Bending vibrations for the aromatic ring can also be seen in the fingerprint region.

Raman spectroscopy complements IR by providing information on non-polar bonds. aps.orgdoi.orgnih.gov The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The nitrile stretch is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Type of Vibration Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C≡N Stretch ~2245 (sharp, strong) ~2245
C-O-C (Aryl-Alkyl Ether) Asymmetric Stretch ~1240 -
C-O-C (Alkyl Ether) Asymmetric Stretch ~1120 -
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850 3000 - 2850

Note: Frequencies are approximate and can vary based on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.orglibretexts.org The molecular formula is C₁₁H₁₃NO, giving a molecular weight of approximately 191.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 191. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.orgnih.gov Key fragmentation pathways would likely involve:

Cleavage of the ether bonds.

Loss of the nitrile group or parts of the propanenitrile chain.

Fragmentation of the phenoxy group.

A prominent fragment would be the phenoxy cation [C₆H₅O]⁺ at m/z = 93, or a related fragment from cleavage alpha to the ether oxygen. Other significant fragments could arise from the cleavage of the C-C bonds within the side chain. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
191 [C₁₁H₁₃NO]⁺ (Molecular Ion)
93 [C₆H₅O]⁺

Note: The relative abundance of fragments depends on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

Detailed Research Findings:

For this compound, with the molecular formula C₁₁H₁₃NO₂, the theoretical exact mass can be calculated. When analyzed by HRMS, typically using an electrospray ionization (ESI) source in positive ion mode, the compound will be observed as the protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

The table below details the calculated exact mass for the protonated molecule of this compound.

Table 1: HRMS Data for [M+H]⁺ of this compound

Molecular IonMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₁₁H₁₄NO₂⁺192.1019

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to gain structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing valuable information about its functional groups and connectivity.

Detailed Research Findings:

In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 192.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds, primarily the ether linkages. The phenoxy and propionitrile (B127096) moieties provide characteristic fragmentation pathways.

Key expected fragmentation pathways include:

Cleavage of the ether bond between the ethoxy and the phenoxy group, leading to the formation of a phenoxy radical and a protonated 2-ethoxypropanenitrile fragment or a protonated phenoxyethanol (B1677644) fragment.

Cleavage of the ether bond between the ethoxy and the propanenitrile group.

Loss of the entire phenoxy group.

The table below outlines the proposed major fragment ions and their corresponding structures.

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
192.1138.1[C₆H₅OCH₂CH₂OH + H]⁺C₃H₃N
192.194.1[C₆H₅OH]⁺C₅H₇NO
192.177.1[C₆H₅]⁺C₅H₈NO₂
192.155.0[CH₂CH₂CN + H]⁺C₈H₉O₂

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation and identification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Detailed Research Findings:

For the analysis of this compound, a GC-MS method would involve injecting a solution of the compound into a heated injection port to ensure volatilization. The compound would then travel through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. A common stationary phase for a compound of this polarity would be a mid-polarity phase such as a phenyl-substituted polysiloxane. The mass spectrometer would then detect the eluted compound, providing a mass spectrum that can be used for identification. The total ion chromatogram (TIC) would show a peak at a specific retention time corresponding to this compound.

The following table outlines a typical set of GC-MS parameters for the analysis of this compound.

Table 3: Illustrative GC-MS Analytical Conditions

ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Temperature280 °C
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Ion Source Temperature230 °C
Mass Rangem/z 40-450

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. nist.gov For quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Detailed Research Findings:

In an RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound from potential impurities would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the phenoxy group in the molecule provides strong UV absorbance. A calibration curve would be generated using standards of known concentration to allow for the accurate quantification of the compound in a sample.

A representative set of HPLC conditions for the quantitative analysis of this compound is provided in the table below.

Table 4: Representative HPLC Conditions for Quantitative Analysis

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 270 nm
Injection Volume10 µL

Computational Chemistry and Theoretical Modeling of 3 2 Phenoxyethoxy Propanenitrile

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule, offering insights into its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and determining ground-state energies. The methodology is based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p), are commonly employed to approximate the exchange-correlation energy, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

For 3-(2-Phenoxyethoxy)propanenitrile, a DFT calculation would begin with an initial guess of the molecular structure. The calculation then systematically adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This process, known as geometry optimization, results in the most stable, low-energy three-dimensional arrangement of the atoms. The output provides precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's ground-state conformation.

Interactive Table: Illustrative Optimized Geometry Parameters for this compound calculated via DFT

This table presents hypothetical data typical of a DFT/B3LYP/6-311G(d,p) calculation for the principal bonds and angles in the molecule's structure. Actual values would be determined from a specific computational run.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC≡N (Nitrile)~ 1.16 Å
Bond LengthC-C (Propane)~ 1.53 Å
Bond LengthC-O (Ether)~ 1.43 Å
Bond LengthC-C (Aromatic)~ 1.40 Å
Bond AngleC-C-C (Propane)~ 112.5°
Bond AngleC-O-C (Ether)~ 118.0°
Bond AngleC-C≡N (Nitrile)~ 178.0°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO, the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's ionization potential. The LUMO, the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be centered on the electron-withdrawing propanenitrile moiety.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

This table shows representative energy values for the frontier orbitals as would be calculated by DFT. These values are crucial for assessing the molecule's electronic behavior.

ParameterPredicted Energy Value (eV)Significance
HOMO Energy~ -6.8 eVElectron-donating capability
LUMO Energy~ -0.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 6.3 eVChemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. This map is invaluable for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to attack by electrophiles. For this compound, these areas would be concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the ether linkage due to the presence of lone pairs of electrons. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles. Such areas would be found around the hydrogen atoms. researchgate.net Analysis of the charge distribution can also be quantified using methods like Mulliken or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, single-molecule system, conformational analysis and molecular dynamics simulations explore the molecule's flexibility and its behavior in a more realistic, dynamic environment.

This compound is a flexible molecule with several single bonds around which rotation can occur. This rotation gives rise to different spatial arrangements known as conformations or rotational isomers (rotamers). Conformational analysis aims to identify the most stable of these isomers by calculating their relative energies. researchgate.net

The primary sources of conformational variability in this molecule are the rotations around the C-C and C-O bonds of the ethoxy bridge. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers, which are typically staggered arrangements that minimize steric hindrance. masterorganicchemistry.com In contrast, high-energy eclipsed conformations represent transitional states. For example, analysis of the O-C-C-C dihedral angle would reveal the relative stabilities of the gauche and anti conformers. researchgate.net

Interactive Table: Hypothetical Relative Energies of Key Rotational Isomers

This table illustrates the kind of data obtained from a conformational scan, showing the energy differences between stable conformers. The lowest energy conformer is set as the reference (0.00 kJ/mol).

Dihedral AngleConformer TypePredicted Relative Energy (kJ/mol)
C-O-C-CAnti (trans)0.00
C-O-C-CGauche1.5
O-C-C-CAnti (trans)0.8
O-C-C-CGauche0.00

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into their behavior in a liquid or solid state (condensed phase). nih.govunimi.it An MD simulation begins with a defined system, such as one or more molecules of this compound placed in a "box" filled with a solvent like water. The interactions between all atoms are governed by a set of parameters known as a force field.

By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each atom over a period of time, from picoseconds to microseconds. This allows for the study of dynamic processes and the calculation of bulk properties that are inaccessible through static quantum calculations. nih.gov For this compound, MD simulations could be used to study its solvation properties, its diffusion rate through a medium, its interactions with other molecules, or how it might orient itself at an interface. mdpi.com These simulations are crucial for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material. smu.edu

Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry serves as a powerful tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely course of a chemical transformation.

A plausible and common route for the synthesis of this compound involves the Williamson ether synthesis, where sodium phenoxide reacts with a halo-alkoxypropanenitrile, or the Michael addition of phenol (B47542) to acrylonitrile (B1666552) followed by subsequent etherification. Transition state theory, combined with quantum mechanical methods like Density Functional Theory (DFT), allows for the precise calculation of the structure and energy of the transition states involved in these synthetic steps.

For instance, in a hypothetical Williamson ether synthesis pathway, computational models can calculate the activation energy (Ea) required for the nucleophilic attack of the phenoxide ion on the carbon atom bearing a leaving group (e.g., chlorine or bromine). This analysis helps in understanding the feasibility and kinetics of the reaction. Studies on similar etherification reactions have demonstrated the ability of theory to predict reaction rates and identify the lowest energy pathway.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step of this compound

This table illustrates hypothetical calculated activation energies for the rate-determining step in a proposed synthesis. Lower activation energies indicate a more kinetically favorable reaction pathway.

Proposed Synthetic StepComputational MethodCalculated Activation Energy (Ea) (kJ/mol)
SN2 reaction of sodium phenoxide with 3-(2-chloroethoxy)propanenitrileDFT (B3LYP/6-31G)85.4
SN2 reaction of sodium phenoxide with 3-(2-bromoethoxy)propanenitrileDFT (B3LYP/6-31G)72.1

Computational models are instrumental in predicting the selectivity of chemical reactions where multiple products can be formed. For molecules with multiple reactive sites, such as those involved in the synthesis of this compound, theoretical calculations can determine the energetic barriers leading to different isomers, thereby predicting the major product.

Drawing parallels from computational studies on the pyrolysis of phenethyl phenyl ether, a compound also featuring a β-ether linkage, DFT can be used to analyze the transition states for different reaction pathways. nih.gov In that research, the α/β-selectivity was successfully predicted by analyzing the electronic structure and spin delocalization of the transition states. nih.gov For a potential synthesis of this compound, similar computational approaches could be employed to predict, for example, the regioselectivity of the etherification step, ensuring the desired connectivity is achieved with high efficiency. These theoretical predictions can guide the optimization of reaction conditions to maximize the yield of the target molecule. nih.gov

Table 2: Illustrative Computational Prediction of Regioselectivity

This table provides a hypothetical example of how computational chemistry could predict the outcome of a reaction with two potential sites for etherification. The predicted product ratio is derived from the difference in activation energies (ΔEa).

Reaction PathwayCalculated Ea (kJ/mol)Predicted Product Ratio (%)
O-alkylation (desired)75.095
C-alkylation (side product)90.25

Molecular Interaction Modeling for Chemical Recognition

Molecular modeling techniques are crucial for understanding how this compound might interact with other molecules or materials. These non-covalent interactions govern the compound's physical properties, its behavior in mixtures, and its potential applications in various chemical systems.

Molecular dynamics (MD) simulations and docking studies are primary computational tools for investigating ligand-target interactions. These methods can model how this compound would bind to a specific site on a larger molecule or how it solvates ions in a solution.

Research on the analogous compound 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) in lithium battery electrolytes provides a relevant example. rsc.org In that study, MD simulations were used to determine the solvation structure of the lithium ion, revealing a maximum coordination number of three FEON molecules. rsc.org Similar simulations could be applied to this compound to understand its coordination behavior with different metal ions or its interaction with host molecules in supramolecular chemistry. Such studies are foundational for designing systems where specific molecular recognition is key. General computational techniques that relate proteins based on the chemical similarity of their ligands can also provide a framework for predicting unexpected biological interactions. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Results for Ion Solvation

This table illustrates potential data from an MD simulation showing the interaction of this compound with a lithium ion in a solution.

ParameterSimulation Result
SystemLi+ in this compound
Average Coordination Number (Li-Nitrile)2.8
Average Coordination Number (Li-Ether Oxygen)1.5
Average Li-Nitrile Distance (Å)2.15
Average Li-Ether Oxygen Distance (Å)2.30

Before incorporating a chemical into a product or industrial process, it is vital to ensure its compatibility with other materials. Computational chemistry offers a rapid and cost-effective method for screening material compatibility by predicting the likelihood of chemical reactions, such as degradation or corrosion.

DFT calculations can be used to predict the decomposition pathways of a molecule when in contact with various surfaces. For example, the study on FEON used DFT to analyze its decomposition on a lithium metal anode, proposing that it forms a stable solid electrolyte interphase (SEI) enriched with lithium fluoride. rsc.org This computational insight demonstrated the compound's suitability for high-voltage battery applications. rsc.org A similar approach could be used to assess the electrochemical stability of this compound. By calculating its oxidation and reduction potentials and modeling its interaction with different electrode or container materials, researchers can predict its long-term stability and prevent material failure.

Table 4: Illustrative Computational Screening for Material Compatibility

This table shows hypothetical decomposition energies for this compound in contact with different materials. A higher positive energy suggests greater stability and better compatibility.

Material in Contact with CompoundComputational MethodCalculated Decomposition Energy (eV/molecule)Compatibility Prediction
Stainless Steel (316L)DFT+2.5High
Lithium Metal AnodeDFT-0.8Low (Reactive)
Polypropylene (B1209903)DFT+3.1Very High

Role of 3 2 Phenoxyethoxy Propanenitrile in Advanced Materials and Polymer Science

Monomer Design and Polymerization Studies

The design of novel monomers is a cornerstone of polymer chemistry, enabling the synthesis of materials with precisely controlled properties. 3-(2-Phenoxyethoxy)propanenitrile serves as a versatile building block in this regard, with its potential for incorporation into various polymer backbones through different polymerization mechanisms.

The nitrile group in this compound can be a key functional group for polymerization. For instance, similar to other nitrile-containing monomers, it could potentially be polymerized through free-radical polymerization. lu.se The reactivity of the nitrile group allows for its inclusion in copolymers, where it can be combined with other monomers like styrene (B11656) or acrylates to tailor the final properties of the polymer. numberanalytics.com

Another avenue for incorporation is through the synthesis of polyarylene ether nitriles. This class of high-performance polymers is known for its excellent thermal resistance and mechanical properties. researchgate.net The synthesis typically involves a nucleophilic substitution reaction. researchgate.net In this context, a difluoro- or dichloro- derivative of a related phenoxypropanenitrile monomer could be reacted with a bisphenol to create a polyether nitrile. The general scheme for such a polymerization is presented below:

Table 1: Illustrative Synthesis of a Polyether Nitrile

Reactant A Reactant B Polymerization Type Resulting Polymer

While specific studies on the direct polymerization of this compound are not widely documented, the established chemistry of related compounds provides a strong basis for its potential as a monomer in the synthesis of advanced polymers.

The introduction of the phenoxyethoxypropanenitrile moiety into a polymer backbone is expected to have a significant impact on the polymer's architecture and performance. The flexible ether linkage can enhance the processability of otherwise rigid polymer chains. The bulky phenoxy group can increase the polymer's glass transition temperature (Tg) and thermal stability. lu.senih.gov Furthermore, the polar nitrile group can improve adhesion and solvent resistance. numberanalytics.comnih.gov

The length and flexibility of the side chains in a polymer have a profound effect on its mechanical properties. nih.gov Longer and more flexible side chains tend to lower the glass transition temperature and elastic modulus while increasing the crack-onset strain. nih.gov Therefore, the ethoxy group in this compound is expected to impart a degree of flexibility to the resulting polymer.

Table 2: Predicted Influence of the Phenoxyethoxypropanenitrile Moiety on Polymer Properties

Structural Feature of Moiety Predicted Effect on Polymer Property Rationale
Phenoxy group Increased thermal stability, higher glass transition temperature (Tg) The rigid aromatic ring restricts chain motion. wikipedia.org
Ether linkage Increased flexibility, improved processability, lower Tg The C-O-C bond allows for greater rotational freedom in the polymer backbone.
Nitrile group Increased polarity, improved adhesion, enhanced solvent resistance The polar C≡N bond leads to stronger intermolecular forces. numberanalytics.comnih.gov

Application in Polymeric Additives and Modifiers

Beyond its role as a monomer, this compound and its derivatives hold potential as polymeric additives and modifiers. These applications leverage the specific steric and electronic effects of the molecule to alter the properties of existing polymers.

The phenoxyethoxypropanenitrile group can be introduced as a bulky substituent in a polymer chain. Such bulky groups can have a significant impact on the polymer's properties by influencing inter- and intra-chain interactions. The introduction of bulky side chains can increase the free volume within the polymer matrix, which in turn affects properties like gas permeability and the glass transition temperature. nih.gov Phenolic polymers, for instance, are known to have good oil solubility and adhesion properties. google.com

The electronic effects of the nitrile and phenoxy groups can also be harnessed. The electron-withdrawing nature of the nitrile group can influence the electronic properties of conjugated polymers, which is relevant for applications in organic electronics.

Polymerizable surfactants, or "surfmers," are molecules that have a hydrophilic head, a hydrophobic tail, and a polymerizable group. These molecules can be incorporated into a polymer chain during polymerization, leading to improved emulsion stability and other desirable properties in the final product. google.com

A molecule like this compound, with its combination of a polar nitrile group and a less polar phenoxyethoxy group, could be chemically modified to create a novel polymerizable surfactant. For example, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) group, would allow it to participate in emulsion polymerization. The resulting latexes could exhibit enhanced stability due to the covalently bound surfactant moieties.

Advanced Optical and Electronic Material Precursors

The unique combination of a phenoxy group and a nitrile group in this compound makes it an interesting precursor for advanced optical and electronic materials. Phenoxy resins are known for their excellent transparency and thermal resistance, making them suitable for applications in flexible displays and other optical components. google.com Polyphenyl ethers, a related class of polymers, also exhibit good optical clarity and a high refractive index. wikipedia.org

The nitrile group is a common feature in materials with high dielectric constants and is also found in some organic semiconductors. lu.semdpi.com The combination of these functional groups in a single monomer could lead to the development of polymers with tailored optoelectronic properties. For instance, copolymers containing this moiety might be explored for applications in dielectric layers in capacitors or as host materials in organic light-emitting diodes (OLEDs).

Design of Materials with Tunable Optical Properties

The unique combination of a phenoxy group, an ether linkage, and a nitrile group within this compound suggests its potential as a building block for materials with tunable optical properties. The design of such materials is critical for applications ranging from optical waveguides to advanced display technologies.

The phenoxy group, being an aromatic moiety, can contribute to a higher refractive index in a polymer matrix. researchgate.netresearchgate.net Materials with a high refractive index are essential for the fabrication of miniaturized optical components. Furthermore, the thermal stability often associated with phenoxy resins ensures that the optical properties of the material remain stable over a range of operating temperatures. phlextek.comhuntsman.commdpi.com The flexible ether linkage can enhance the processability of the resulting polymer, allowing it to be formed into films or other desired shapes for optical applications. nih.gov

The nitrile group (-C≡N) is highly polar and its presence can significantly influence the intermolecular interactions within a polymer matrix. numberanalytics.comnumberanalytics.comwikipedia.org This polarity can be leveraged to tune the refractive index and other optical characteristics. Moreover, the nitrile group is a reactive site that can undergo various chemical modifications, such as hydrolysis or reduction, offering a pathway to chemically alter the polymer and fine-tune its optical properties post-polymerization. researchgate.netnih.gov For instance, a study on a novel AIE (Aggregation-Induced Emission) fluorophore containing a biphenyl (B1667301) acetonitrile (B52724) group demonstrated how the nitrile moiety contributes to the electronic and emissive properties of the material. mdpi.com Another study on poly(1,4-phenylene-1,2-di(p-phenoxyphenyl)vinylene) showed that the fluorescence properties of the polymer could be quenched by the presence of oxygen, indicating the potential for sensor applications based on optical changes. researchgate.net

Table 1: Potential Contribution of Functional Groups to Optical Properties

Functional GroupPotential Influence on Optical Properties
Phenoxy Group Contributes to a higher refractive index; enhances thermal stability. researchgate.netresearchgate.nethuntsman.commdpi.com
Ether Linkage Improves polymer processability and film-forming capabilities. nih.gov
Nitrile Group Increases polarity, influencing intermolecular interactions and refractive index; provides a reactive site for chemical modification to tune optical properties. numberanalytics.comnumberanalytics.comwikipedia.orgresearchgate.netnih.gov

This table is generated based on the general properties of the functional groups and does not represent experimental data for this compound.

Potential in Conducting Polymer Architectures

The structure of this compound also suggests its potential, albeit likely as a comonomer or a precursor, in the development of conducting polymer architectures. Conducting polymers are of significant interest for applications in electronics, from sensors to energy storage devices. nih.govrsc.org

The key to this potential lies in the nitrile group. The nitrile functionality is versatile and can be chemically transformed into various other groups. researchgate.netnih.gov For instance, the reduction of nitrile groups can yield primary amines, which can serve as a starting point for the synthesis of polymers with conductive backbones. wikipedia.org Furthermore, the high polarity of the nitrile group can influence the dielectric properties of a material. While not a conductor itself, a polymer containing nitrile groups could be a component in dielectric materials used in electronic devices. mdpi.com Research on poly(arylene ether nitrile) (PEN) has shown that the nitrile groups contribute to high thermal stability and desirable dielectric properties. mdpi.commdpi.com

Table 2: Hypothetical Roles of this compound in Conducting Polymer Systems

Component/Functional GroupPotential Role in Conducting Polymer Architectures
Nitrile Group Precursor for conductive functionalities through chemical modification; enhances dielectric properties. wikipedia.orgresearchgate.netnih.govmdpi.commdpi.com
Ether Linkage Improves processability and solubility of the polymer. nih.gov
Phenoxy Group Enhances thermal and mechanical stability of the polymer backbone. phlextek.comhuntsman.commdpi.com
Overall Monomer Potential as a comonomer to introduce flexibility and functional handles into a rigid conducting polymer chain.

This table presents a hypothetical analysis based on the known chemistry of the functional groups and is not based on direct experimental evidence for this compound in conducting polymers.

Investigation of 3 2 Phenoxyethoxy Propanenitrile As a Versatile Chemical Intermediate

Derivatization to Access Diverse Functionalized Compounds

The reactivity of its distinct functional groups allows for the targeted synthesis of a variety of derivatives.

The nitrile group (C≡N) is a key site for chemical modification, readily undergoing reduction and hydrolysis to yield primary amines and carboxylic acids, respectively. These transformations open pathways to a broad spectrum of functionalized compounds.

Reduction to Amines: The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org This can be achieved through various methods, including catalytic hydrogenation and chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). libretexts.orggoogle.com For instance, the reduction of a nitrile with hydrogen gas over a palladium, platinum, or nickel catalyst yields the corresponding primary amine. libretexts.org A patent describes a method for reducing nitriles to primary amines using a ruthenium catalyst in the presence of ammonia (B1221849), which can be applied to compounds like 2-(2-(tert.-octylphenoxy)ethoxy)propionitrile. google.com Another approach involves using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) to reduce a wide array of aliphatic and aromatic nitriles to their primary amines in high yields. nih.govorganic-chemistry.org

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. testbook.comlibretexts.org Acid-catalyzed hydrolysis, typically performed by heating the nitrile with a dilute acid like hydrochloric acid, directly produces the carboxylic acid and an ammonium (B1175870) salt. testbook.comlibretexts.orgaklectures.com In this two-step process, an amide is formed as an intermediate, which is then further hydrolyzed. chemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. testbook.comlibretexts.org This initially produces the salt of the carboxylic acid and ammonia. testbook.comlibretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org The choice between acidic and basic hydrolysis can depend on the desired final product and the presence of other functional groups in the molecule. testbook.comorganicchemistrytutor.com

Table 1: Transformation of the Nitrile Group in 3-(2-Phenoxyethoxy)propanenitrile

TransformationReagents and ConditionsProduct
Reduction1. LiAlH₄ in diethyl ether2. H₃O⁺3-(2-Phenoxyethoxy)propan-1-amine
ReductionH₂ with Pd, Pt, or Ni catalyst, heat, pressure3-(2-Phenoxyethoxy)propan-1-amine
ReductionRuthenium catalyst, NH₃, heat, pressure google.com3-(2-Phenoxyethoxy)propan-1-amine
Acid HydrolysisDilute HCl or H₂SO₄, heat testbook.comlibretexts.org3-(2-Phenoxyethoxy)propanoic acid
Alkaline Hydrolysis1. NaOH(aq), heat2. H₃O⁺ testbook.comlibretexts.org3-(2-Phenoxyethoxy)propanoic acid

Reactions Involving the Ether Linkage and Aromatic Moiety

The ether linkage and the aromatic ring of this compound also present opportunities for chemical modification, although they are generally less reactive than the nitrile group.

Ether Cleavage: The ether bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orglibretexts.orgopenstax.org This reaction typically proceeds via a nucleophilic substitution mechanism (S_N1 or S_N2). chemistrysteps.comlibretexts.orglibretexts.orgopenstax.org In the case of an aryl alkyl ether such as this compound, cleavage with a strong acid would likely yield a phenol (B47542) and an alkyl halide, as the phenyl group is not susceptible to S_N2 attack. libretexts.orglibretexts.orgyoutube.com

Aromatic Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the directing effects of the ether oxygen.

Precursor for Fine Chemical Synthesis

The versatility of this compound makes it a valuable precursor in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications.

This compound serves as a C3 building block, providing a three-carbon chain with a terminal nitrile that can be elaborated into other functional groups. wikipedia.org Its structure is foundational in multi-step syntheses, allowing for the sequential introduction of different functionalities. For example, similar propionitrile (B127096) derivatives are used in the Houben-Hoesch reaction to prepare certain drugs. wikipedia.org The ability to transform the nitrile into an amine or a carboxylic acid, as detailed previously, is crucial for constructing more complex molecules. nih.govresearchgate.net

The unique combination of an aromatic ring, an ether linkage, and a reactive nitrile group makes this compound and its derivatives useful as intermediates in the creation of specialized reagents for material science. For instance, related aromatic ether nitriles are utilized in the synthesis of polymers and other advanced materials. The nitrile group can participate in polymerization reactions or be modified to introduce specific functionalities into a polymer backbone, thereby tailoring the material's properties.

Integration into Complex Molecular Architectures

The strategic placement of reactive sites within this compound allows for its integration into larger, more complex molecular frameworks. The ether linkage provides flexibility, while the phenoxy and nitrile groups offer points for connection and further functionalization. This makes it a useful component in the design and synthesis of molecules with intricate three-dimensional structures. For instance, the cleavage of the ether bond can be a strategic step in a synthesis to reveal a phenol and an alcohol, which can then be functionalized differently. chemistrysteps.com

Synthetic Probes and Linkers in Chemical Systems

A comprehensive search of scientific literature and patent databases did not yield specific examples or detailed studies where this compound is utilized as a synthetic probe or a bifunctional linker. The structural characteristics of the molecule, featuring a terminal nitrile group and a phenoxy moiety connected by a flexible ethoxy spacer, theoretically permit its use in such applications. The nitrile group can be chemically modified to introduce reactive functionalities, while the phenoxy group can be tailored for specific interactions or further chemical modifications. However, no concrete research findings are available to substantiate these potential roles.

Conjugation Chemistry for Advanced Material Assemblies

Similarly, there is a lack of specific information regarding the application of this compound in conjugation chemistry for the assembly of advanced materials. While conjugation chemistry is a well-established field for creating complex molecular architectures, and molecules with similar structures are employed as linkers, no studies were found that specifically document the use of this compound for this purpose. The potential for the nitrile group to participate in click chemistry reactions or to be reduced to an amine for amide bond formation exists, but there are no published examples of these strategies being applied with this particular compound for material science applications.

Due to the limited availability of specific research data for this compound, no data tables can be generated.

Structure Reactivity and Structure Property Relationship Studies for 3 2 Phenoxyethoxy Propanenitrile Analogs

Systematic Structural Modifications and Their Impact on Chemical Reactivity

The reactivity of 3-(2-Phenoxyethoxy)propanenitrile is primarily centered around its two key functional groups: the nitrile (-CN) group and the ether linkage (-O-). Modifications to the aromatic ring or the alkoxy chain can significantly influence the behavior of these groups.

The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. The efficiency and conditions of these transformations are sensitive to the electronic environment of the molecule.

Nitrile Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions, first forming an amide intermediate and then a carboxylic acid (or its salt). chemguide.co.ukyoutube.com The rate of this reaction is influenced by substituents on the phenoxy ring.

Electron-withdrawing groups (e.g., nitro, halide) have the opposite effect. They decrease the electron density on the ring and, through inductive effects, can make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, thereby facilitating hydrolysis.

Nitrile Reduction: The reduction of the nitrile group to an amine is a key transformation. The susceptibility of the nitrile to reduction can also be influenced by substituents on the phenyl ring. A study on para-substituted phenylthiyl radicals showed that both oxidation and reduction potentials decrease as the electron-donating power of the substituent increases. nih.gov This suggests that electron-donating groups on the phenoxy ring of a this compound analog would make the nitrile group harder to reduce. Conversely, electron-withdrawing groups would make it easier to reduce by lowering the electron density at the reaction site. nih.gov

Table 1: Predicted Effect of Phenyl Ring Substituents on Nitrile Reactivity

Substituent Type at Phenoxy RingPredicted Effect on Hydrolysis RatePredicted Effect on Reduction Ease
Electron-Donating (e.g., -CH₃, -OCH₃)DecreaseDecrease
Electron-Withdrawing (e.g., -NO₂, -Cl)IncreaseIncrease

Correlation of Molecular Structure with Macroscopic Material Properties

The molecular structure of this compound and its derivatives directly dictates their performance in bulk applications like polymers and surfactants.

Analogs of this compound, such as those with varying alkoxy chains (e.g., 3-(2-methoxyethoxy)propanenitrile), are used in polymer formulations. chemicalbook.com The structure of these additives influences properties like:

Plasticization: The flexible ether linkage and the alkyl chain contribute to the molecule's ability to act as a plasticizer, increasing the flexibility and workability of a polymer matrix. Longer or bulkier alkoxy chains can increase the free volume within the polymer, leading to a lower glass transition temperature and enhanced processability.

Solubility and Compatibility: The polarity of the molecule, governed by the nitrile and ether groups, determines its compatibility with different polymer systems. Altering the length of the non-polar alkyl portion of the alkoxy chain or adding substituents to the phenyl ring can modulate this polarity to improve miscibility with a target polymer.

Table 2: Influence of Structural Changes on Polymer Properties

Structural ModificationPotential Impact on Polymer Processing
Increased Alkoxy Chain LengthEnhanced plasticizing effect, improved low-temperature flexibility.
Addition of Polar SubstituentsIncreased compatibility with polar polymers.
Addition of Non-polar SubstituentsIncreased compatibility with non-polar polymers.

Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. researchgate.net this compound has such characteristics, with the phenoxy group acting as the hydrophobic part and the ether and nitrile groups providing hydrophilicity.

By modifying its structure, its surfactant properties can be fine-tuned:

Hydrophobic Tail: Altering the alkyl chain length on the phenoxy group or replacing the phenyl ring with a larger aromatic system would increase the hydrophobicity of the molecule. This generally leads to a lower critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles). nih.gov

Hydrophilic Head: Increasing the number of ethoxy units (e.g., creating a polyethylene (B3416737) glycol chain) would significantly increase the hydrophilic nature of the molecule. This would raise the CMC and improve the surfactant's solubility in water. Studies on other non-ionic surfactants have shown that the structure of the hydrophilic head and the length of the carbon chain are determining factors in their properties. nih.gov

Ligand Design Principles and Coordination Chemistry Relevance

The nitrogen atom in the nitrile group and the oxygen atoms in the ether linkage of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule and its analogs to act as ligands in coordination chemistry.

Research on similar structures highlights their potential. For instance, related nitrile-containing compounds are known to form stable complexes with transition metals like nickel(II). When designing ligands based on the this compound framework for specific catalytic or material applications, the following principles apply:

Chelation: By introducing another donor group elsewhere in the molecule, a multidentate ligand can be created. This "chelate effect" leads to significantly more stable metal complexes compared to those formed by monodentate ligands.

Steric and Electronic Tuning: Adding bulky substituents near the coordinating atoms can control the geometry around the metal center and limit the number of ligands that can bind. As previously discussed, adding electron-donating or electron-withdrawing groups can modulate the electron density on the donor atoms, affecting the strength of the metal-ligand bond.

Potential as a Chelating Agent in Metal Complexes

The molecular structure of this compound, featuring a phenoxy group, an ether linkage, and a nitrile group, suggests its potential to act as a chelating agent, forming stable complexes with metal ions. Chelating agents are organic compounds that can form multiple bonds with a single metal ion, creating a ring-like structure known as a chelate. bohrium.comscirp.org The stability of these complexes is enhanced by the chelate effect.

The phenoxy and ether oxygen atoms in this compound possess lone pairs of electrons that can be donated to a metal center, functioning as Lewis bases. Research on phenoxy-based ligands has demonstrated their extensive use in coordination chemistry to create stable metal complexes with a range of transition metals and rare-earth elements. bohrium.com Polydentate ligands incorporating phenoxy groups can form mononuclear or dinuclear metal complexes. bohrium.com The oxygen atoms in the phenoxyethoxy moiety could potentially coordinate to a metal ion, forming a stable chelate ring.

The nitrile group (-C≡N) is also a well-known functional group in coordination chemistry, capable of coordinating to metal ions in a monodentate, end-on fashion through the nitrogen atom's lone pair. unibo.itwikiwand.comwikipedia.org Nitriles are classified as L-type ligands (neutral Lewis bases) and are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikiwand.comwikipedia.org While often considered weakly coordinating, the stability of the resulting metal-nitrile bond can be influenced by the nature of the substituent on the nitrile and the metal center itself. unibo.itnih.gov

The combination of the phenoxyethoxy and propanenitrile moieties within the same molecule presents the possibility of this compound acting as a bidentate or even a tridentate ligand. The flexibility of the ethoxy chain would allow the molecule to arrange itself around a metal ion to form a stable chelate. The potential coordination modes could involve the phenoxy oxygen and the ether oxygen, the ether oxygen and the nitrile nitrogen, or all three donor atoms simultaneously, depending on the size and electronic properties of the metal ion.

Potential Donor Atom Functional Group Coordination Characteristic
Phenoxy OxygenPhenoxyLewis base, can coordinate to a metal ion.
Ether OxygenEtherLewis base, can participate in chelate ring formation.
Nitrile NitrogenPropanenitrileLewis base, typically coordinates in an end-on fashion. unibo.itwikiwand.comwikipedia.org

Exploration of Supramolecular Interactions

The structure of this compound also suggests its capacity to participate in the formation of supramolecular assemblies through various non-covalent interactions. Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by intermolecular forces. nih.gov

The nitrile group is a key player in directing supramolecular structures. It can participate in several types of non-covalent interactions:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors. nih.gov

π-Interactions: The π-system of the nitrile group can engage in π-π stacking or anion-π interactions. researchgate.net

The phenoxy group introduces additional possibilities for supramolecular interactions:

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems, which is a significant force in the organization of molecules in the solid state.

C-H···π Interactions: The electron-rich π-system of the phenyl ring can act as an acceptor for weak C-H···π hydrogen bonds.

The ether oxygen atom can also act as a hydrogen bond acceptor. The interplay of these various non-covalent forces, including van der Waals interactions, dictates the final three-dimensional arrangement of the molecules in a crystal lattice. nih.gov

While specific crystallographic data for this compound is not available, studies on analogous aryl nitriles have demonstrated their dual role as both hydrogen-bond acceptors and modifiable organic groups in forming diverse supramolecular structures. nih.gov The combination of the flexible ether linkage and the various interaction sites in this compound provides a framework for the formation of complex and potentially functional supramolecular architectures.

The table below outlines the potential supramolecular interactions for this compound based on its functional groups.

Functional Group Potential Supramolecular Interaction Role in Interaction
PropanenitrileNitrile-Nitrile Interaction researchgate.netDipolar interaction
PropanenitrileHydrogen Bonding nih.govHydrogen bond acceptor
Propanenitrileπ-Interactions researchgate.netπ-system donor/acceptor
Phenoxyπ-π StackingAromatic ring stacking
PhenoxyC-H···π Interactionπ-system acceptor
EtherHydrogen BondingHydrogen bond acceptor

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The primary method for synthesizing 3-(2-Phenoxyethoxy)propanenitrile is the cyanoethylation of 2-phenoxyethanol (B1175444) with acrylonitrile (B1666552). wikipedia.org This process, a type of Michael addition, involves the addition of the alcohol (2-phenoxyethanol) to the activated double bond of acrylonitrile. wikipedia.orgorganicreactions.org Traditional synthesis often employs strong alkaline catalysts, such as alkali metal hydroxides or alkoxides. organicreactions.orggoogle.com While effective, these catalysts can promote the unwanted polymerization of acrylonitrile, complicating purification and reducing yield. organicreactions.orggoogle.com

Emerging research is dedicated to developing more sustainable and environmentally benign synthetic pathways in line with the principles of green chemistry.

Key Green Chemistry Approaches:

Alternative Catalysts: Research is shifting towards catalysts that are more easily separated, less hazardous, and recyclable. This includes the use of weakly basic catalysts, heterogeneous catalysts, and ionic liquids. acs.orgacs.orgresearchgate.net For instance, deep eutectic mixtures, such as choline (B1196258) chloride and urea, have been shown to be efficient and ecofriendly catalysts for nitrile synthesis under solvent-free conditions. organic-chemistry.org

Atom Economy: Cyanoethylation is an addition reaction, which is inherently atom-economical as it incorporates all atoms of the reactants into the final product. wikipedia.org Further processes, like the hydration of nitriles to amides, are also noted for their 100% atom economy. researchgate.net

Safer Reagents and Conditions: A significant goal is to move away from toxic cyanide sources and harsh reaction conditions. rsc.org The development of metal-free procedures and the use of aqueous ammonia (B1221849) are examples of greener approaches to nitrile synthesis. organic-chemistry.org The use of supercritical CO2 as a reaction medium also represents a novel, green alternative for related syntheses. google.com

Exploration of Novel Catalytic Applications

While this compound is primarily viewed as a synthetic intermediate, the exploration of novel catalytic processes for its formation is a significant research avenue. The innovation lies not in the compound acting as a catalyst itself, but in the sophisticated catalytic systems designed for its synthesis.

The cyanoethylation of alcohols is a benchmark reaction for testing the efficacy of new base catalysts. For example, acido-basic mixed oxides derived from layered double hydroxides (LDHs) have been tested using the cyanoethylation of methanol (B129727) as a model reaction to evaluate their basicity. researchgate.net These mixed oxides proved to be highly active and selective catalysts for producing β-alkoxypropionitriles. researchgate.net Similarly, fluoride-containing compounds supported on metal oxides have been patented as novel heterogeneous catalysts for the cyanoethylation of glycols and other alcohols. google.com The development of these advanced catalytic systems, which offer benefits like high yield, selectivity, and reusability, is crucial for the industrial viability of producing compounds like this compound.

Advanced Functional Material Development

A significant future direction for this compound is its use as a building block in the development of advanced functional materials. The bifunctional nature of the molecule, containing both an ether linkage and a nitrile group, makes it a versatile precursor.

The nitrile group (–C≡N) is a particularly useful functional group that can be chemically transformed into other moieties. For instance, it can be reduced to form primary amines or hydrolyzed to produce carboxylic acids. google.com This versatility allows this compound to serve as a starting material for a wide range of derivatives with specific properties. google.com These derivatives are valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers. For example, the hydrogenation of β-alkoxypropionitriles leads to amines, which are important industrial compounds. researchgate.net There is potential for this compound to be used in the synthesis of polymers and other advanced materials with tailored properties.

Interdisciplinary Research at the Chemistry-Materials Science Interface

The study of this compound exemplifies the synergy between chemistry and materials science. This interdisciplinary approach is essential for translating laboratory-scale chemical innovations into real-world applications.

From Synthesis to Application: Chemists focus on designing efficient and sustainable synthetic routes, often developing novel catalysts in the process. researchgate.netorganic-chemistry.org Materials scientists can then utilize this compound as a molecular building block. The properties of the final material—be it a polymer, a coating, or a specialty chemical—are directly influenced by the structure of the precursor molecule.

Catalyst Design: The development of heterogeneous catalysts for cyanoethylation is a prime example of this interface. researchgate.netgoogle.com Chemists synthesize and characterize the catalytic materials, while materials scientists study their structural properties, stability, and performance in reaction conditions, aiming to create robust and efficient industrial processes.

Functional Derivatives: The conversion of the nitrile group into amines or other functional groups is a chemical transformation that enables the creation of new materials. google.com For example, the resulting amines could be used to synthesize polyamides or epoxy resins, demonstrating a clear path from a single chemical compound to a diverse array of functional polymers.

This collaborative effort ensures that the synthesis of molecules like this compound is not an end in itself, but a critical first step toward the creation of new materials with valuable properties.

Q & A

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

  • Methodology :
  • Employ chiral catalysts (e.g., BINAP-metal complexes).
  • Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents.
  • Optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.